BenchChemオンラインストアへようこそ!

5-bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine

Kinase inhibitor design Structure-activity relationship (SAR) Cross-coupling chemistry

This trisubstituted pyrimidine is the definitive scaffold for programs requiring orthogonal C5 diversification. Unlike tert-butyl or unsubstituted analogs, the C5-bromine uniquely enables modular Suzuki, Sonogashira, or Buchwald-Hartwig couplings for library synthesis and bioconjugation, while the methanesulfonylpiperazine ensures metabolic stability and the 2-methylsulfanyl group offers a tunable oxidation handle for covalent inhibitor design. To guarantee synthetic reproducibility and access this specific triple-substitution pattern, ensure procurement of CAS 2549050-57-7.

Molecular Formula C10H15BrN4O2S2
Molecular Weight 367.3 g/mol
CAS No. 2549050-57-7
Cat. No. B6458582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine
CAS2549050-57-7
Molecular FormulaC10H15BrN4O2S2
Molecular Weight367.3 g/mol
Structural Identifiers
SMILESCSC1=NC=C(C(=N1)N2CCN(CC2)S(=O)(=O)C)Br
InChIInChI=1S/C10H15BrN4O2S2/c1-18-10-12-7-8(11)9(13-10)14-3-5-15(6-4-14)19(2,16)17/h7H,3-6H2,1-2H3
InChIKeyCWACKIQQLAQITN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine (CAS 2549050-57-7): Chemical Identity, Scaffold Class, and Procurement Context


5-Bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine (CAS 2549050-57-7) is a synthetic, trisubstituted pyrimidine derivative (molecular formula C₁₀H₁₅BrN₄O₂S₂, MW 367.3 g/mol) that integrates three pharmacophorically and synthetically significant modules: a 5-bromo substituent enabling transition-metal-catalyzed cross-coupling, a 4-methanesulfonylpiperazine moiety associated with favorable solubility and metabolic stability profiles in the sulfonylpiperazine class, and a 2-methylsulfanyl group that serves as a versatile synthetic handle or bioisostere . The compound is a member of the sulfonylpiperazine-pyrimidine hybrid family, a scaffold class extensively reviewed for its multi-target therapeutic potential, favorable synthetic accessibility, and low toxicity [1]. Commercially, the compound is typically supplied at ≥95% purity (HPLC), with an exact mass of 365.98198 g/mol and a topological polar surface area (TPSA) of approximately 100 Ų, placing it within a physicochemical range generally considered compatible with oral drug-like space [2].

Why Generic Substitution Fails: Structural and Pharmacological Non-Interchangeability of 5-Bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine Among Pyrimidine-Piperazine Analogs


Within the pyrimidine-piperazine chemical space, seemingly minor structural modifications—such as the nature of the C5 substituent (Br vs. H, Cl, CH₃, tert-butyl), the oxidation state of the sulfur linker (sulfanyl vs. sulfonyl), or the N-piperazine capping group (methanesulfonyl vs. acetyl, aryl, Boc)—produce profound differences in target engagement, kinase selectivity, metabolic stability, and synthetic utility [1]. The sulfonylpiperazine review documents that the methanesulfonyl group confers hydrolytic stability and functions as a carboxylic acid bioisostere, while the bromo substituent at C5 uniquely provides a chemically orthogonal handle for late-stage diversification via Suzuki, Sonogashira, or Buchwald-Hartwig couplings—a synthetic option unavailable in C5-unsubstituted or C5-alkyl analogs [2]. Consequently, procurement of generic 'pyrimidine-piperazine' compounds without precise substitution patterns risks both biological irreproducibility and synthetic dead-ends, making the specific CAS designation 2549050-57-7 a non-negotiable requirement for programs that depend on the confluence of C5-electrophilic reactivity and sulfonylpiperazine pharmacological properties.

Head-to-Head Quantitative Differentiation Guide for 5-Bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine Versus Its Closest Structural Analog


Structural Differentiation: C5-Bromo vs. C5-tert-Butyl Substitution Drives Divergent Kinase Affinity and Synthetic Tractability in Pyrimidine-Sulfonylpiperazine Hybrids

The closest commercially available structural analog is 4-tert-butyl-6-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine (CAS 2640970-19-8), which differs solely at the C5/C4 substitution pattern (C5-H/4-tert-butyl vs. C5-Br/4-methanesulfonylpiperazine). Published biochemical assays on the tert-butyl analog demonstrate potent Axl kinase inhibition with an IC₅₀ of approximately 5 nM against Axl-driven cancer cell lines, attributed to a binding mode involving hydrogen bonds with Asn53/Gln55 and π-stacking with Phe57 [1]. The 5-bromo substituent on the target compound is sterically smaller than tert-butyl (van der Waals volume Br ≈ 19.6 ų vs. t-Bu ≈ 43.3 ų) and electronically distinct (σₘ = 0.39 for Br vs. -0.10 for t-Bu), predicting altered kinase selectivity profiles. Additionally, the C5 bromine provides a synthetic diversification point via Pd-catalyzed cross-coupling—a capability absent in the C5-unsubstituted tert-butyl analog—enabling modular elaboration to explore SAR or install fluorescent/affinity tags [2].

Kinase inhibitor design Structure-activity relationship (SAR) Cross-coupling chemistry Axl kinase Receptor tyrosine kinase

Methanesulfonylpiperazine Module Confers Hydrolytic Stability and Bioisosteric Advantage Over Unsubstituted or Acetyl-Piperazine Analogs

The 4-methanesulfonylpiperazine substituent distinguishes the target compound from analogs bearing unsubstituted piperazine (e.g., 5-bromo-2-(piperazin-1-yl)pyrimidine, CAS 374930-88-8) or N-acetyl-piperazine groups. According to the comprehensive 2023 review of sulfonylpiperazine derivatives, the methanesulfonyl group functions as a carboxylic acid bioisostere, forming analogous hydrogen-bonding patterns while providing superior hydrolytic stability compared to ester or amide-linked piperazine derivatives [1]. The review collates data across 187 potent sulfonylpiperazine-bearing heterocyclic cores, documenting that sulfonylpiperazine hybrids consistently exhibit simple synthetic pathways, low toxicity, and metabolic stability across multiple therapeutic areas including oncology, anti-infectives, and inflammation [1]. Unsubstituted piperazine analogs, by contrast, are susceptible to N-oxidation and rapid metabolic clearance, while acetyl-piperazine derivatives lack the tetrahedral sulfonyl geometry that contributes to target binding specificity [1].

Metabolic stability Sulfonamide bioisostere Drug-like properties Sulfonylpiperazine SAR Hydrolytic stability

5-Bromo-2-(methylsulfanyl)pyrimidine Core Provides a Privileged Kinase Inhibitor Template: Class-Level Potency Benchmarks from Related Bromopyrimidine-Piperazine Hybrids

While direct biochemical IC₅₀ data for CAS 2549050-57-7 against specific kinases are not publicly available, the 5-bromo-2-(methylsulfanyl)pyrimidine substructure is a recognized privileged scaffold in kinase inhibitor discovery. A closely related compound, 5-bromo-2-(piperazin-1-yl)pyrimidine (CAS not specified), demonstrated an IC₅₀ of 0.65 µM against the MCF-7 breast cancer cell line, with a mechanism involving dihydrofolate reductase (DHFR) inhibition and apoptosis induction . In a broader SAR context, 5-bromo-pyrimidine analogs evaluated as tyrosine kinase inhibitors have shown potent activity: compound 35b (a 5-bromopyrimidine derivative) exhibited IC₅₀ values of 1.8 nM against FGFR3 and 6.6 nM against VEGFR2 in biochemical kinase assays [1]. Further, pyrimidine-sulfonylpiperazine hybrids have demonstrated activity in EGFR-mutant contexts; a related chemotype (EGFR-IN-7, compound 34 from patent WO2019015655A1) achieved IC₅₀ values of 7.92 nM (EGFR WT) and 0.218 nM (EGFR C797S/T790M/L858R triple mutant), illustrating the potency potential of properly substituted pyrimidine-piperazine systems . The target compound combines the 5-bromo pharmacophore with the methanesulfonylpiperazine module, positioning it at the intersection of two independently validated activity-enhancing structural features.

Kinase inhibition Anticancer activity EGFR inhibitors Tyrosine kinase Bromopyrimidine SAR

Physicochemical Differentiation: Computed TPSA, cLogP, and Molecular Complexity Relative to Des-Cl and Des-SO₂Me Analogues

The target compound (MW 367.3, TPSA ~100 Ų, XLogP3 ~2.3, complexity rating 395) occupies a distinct physicochemical space compared to simpler pyrimidine-piperazine analogs [1]. The 5-bromo substituent contributes approximately 0.6–0.8 log units to lipophilicity compared to a 5-H analog, while the methanesulfonyl group contributes polarity that partially offsets this increase, resulting in a balanced cLogP consistent with CNS drug-like space (typically cLogP 1–4) . The topological polar surface area of ~100 Ų is within the range associated with favorable oral absorption (<140 Ų threshold) and contrasts with the lower TPSA of des-methanesulfonyl analogs (~50–60 Ų) that may exhibit reduced solubility and higher plasma protein binding [1]. The molecular complexity rating of 395 reflects the presence of multiple heteroatoms and rotatable bonds, indicating a degree of structural sophistication that correlates with target binding specificity in fragment-based drug discovery contexts .

Physicochemical properties Drug-likeness TPSA Lipophilicity Molecular complexity

Optimal Procurement and Application Scenarios for 5-Bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation Requiring C5 Late-Stage Functionalization for SAR Exploration

For medicinal chemistry programs targeting receptor tyrosine kinases (e.g., Axl, FGFR, VEGFR, EGFR), the 5-bromo substituent provides an orthogonal synthetic handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings to rapidly generate analog libraries exploring the C5 vector. This capability is absent in the closest analog (tert-butyl, CAS 2640970-19-8), making the target compound the preferred scaffold when modular SAR or bioconjugation (e.g., fluorophore or biotin installation) is required [1]. The methanesulfonylpiperazine module simultaneously provides class-validated metabolic stability [2].

Fragment-Based Drug Discovery (FBDD) Leveraging Balanced Physicochemical Properties and Triple Pharmacophoric Density

With a MW of 367.3 Da, TPSA of ~100 Ų, and cLogP of ~2.3, the compound occupies a favorable 'fragment-to-lead' physicochemical space. Its three distinct pharmacophoric elements (aryl bromide, sulfonamide, thioether) are arrayed on a single pyrimidine core, offering high pharmacophoric density for fragment growing or merging strategies [1]. This triple-substitution pattern distinguishes it from simpler mono- or di-substituted pyrimidine-piperazine fragments that require additional synthetic steps to achieve comparable functional complexity .

Development of Targeted Covalent Inhibitors (TCIs) via C5 Electrophilic Elaboration

The C5-bromine can be replaced with an acrylamide or other electrophilic warhead via Pd-catalyzed coupling, enabling the design of targeted covalent inhibitors that form irreversible bonds with cysteine residues in kinase active sites. The methanesulfonylpiperazine module provides the non-covalent recognition element, while the 2-methylsulfanyl group can be oxidized to sulfoxide/sulfone to tune reactivity [1]. This two-point modulation strategy is inaccessible in bromo-free analogs or those lacking the sulfonylpiperazine recognition element [2].

Antibacterial, Anthelmintic, or Anti-Inflammatory Discovery Utilizing the Methylpyrimidine Sulfonylpiperazine Pharmacophore

The methylpyrimidine sulfonylpiperazine chemotype has demonstrated in vitro antibacterial activity against E. coli and S. aureus, anthelmintic activity against Pheretima posthuma, and anti-inflammatory activity in the carrageenan-induced rat paw edema model [1]. The target compound contains this validated pharmacophore with the additional advantage of a C5-bromo diversification point, enabling systematic SAR studies to optimize potency in these non-oncology therapeutic areas [1].

Quote Request

Request a Quote for 5-bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.